Technical Guide: Synthesis and Characterization of PROTAC HER3-Binding Moiety 1
Technical Guide: Synthesis and Characterization of PROTAC HER3-Binding Moiety 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of PROTAC HER3-binding moiety 1, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the HER3 receptor. This document outlines a plausible synthetic route, comprehensive characterization methodologies, and relevant biological context. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel HER3-targeted therapeutics.
Introduction
PROTAC HER3-binding moiety 1, also referred to as "compound 1b," is a high-affinity ligand for the HER3 (ErbB3) receptor, a member of the epidermal growth factor receptor (EGFR) family.[1] Dysregulation of HER3 signaling is implicated in the pathogenesis and progression of various cancers. By serving as the targeting element of a PROTAC, this moiety facilitates the recruitment of an E3 ubiquitin ligase to HER3, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional kinase inhibitors. This guide details the necessary procedures for the synthesis and thorough characterization of this key chemical entity.
Synthesis of PROTAC HER3-Binding Moiety 1
The synthesis of PROTAC HER3-binding moiety 1 (CAS 1603845-36-8) can be achieved through a multi-step process. The proposed synthetic scheme is based on established methodologies for the preparation of similar quinazoline-based kinase inhibitors.
Proposed Synthetic Scheme
A plausible synthetic route involves the initial construction of the quinazoline (B50416) core, followed by the introduction of the aminopiperidine side chain and subsequent acylation to install the acrylamide (B121943) warhead.
Experimental Protocol
Step 1: Synthesis of 6-amino-N-(4-((4-aminopiperidin-1-yl)methyl)phenyl)quinazolin-4-amine
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To a solution of 4-chloro-6-nitroquinazoline (B117968) in dimethylformamide (DMF), add 4-((4-aminopiperidin-1-yl)methyl)aniline and diisopropylethylamine (DIPEA).
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Stir the reaction mixture at 80°C for 12 hours.
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After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
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Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
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Dissolve the resulting intermediate in a mixture of ethanol (B145695) and water, and add iron powder and ammonium (B1175870) chloride.
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Heat the mixture to reflux for 4 hours.
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Filter the hot solution through a pad of celite and concentrate the filtrate.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired product.
Step 2: Synthesis of N-(4-((4-((4-aminopiperidin-1-yl)methyl)phenyl)amino)quinazolin-6-yl)acrylamide (PROTAC Her3-binding moiety 1)
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Dissolve the product from Step 1 in a mixture of dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).
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Cool the solution to 0°C and add acryloyl chloride dropwise.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
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Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
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Purify the crude product by preparative high-performance liquid chromatography (HPLC) to afford the final compound.
Characterization of PROTAC HER3-Binding Moiety 1
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized molecule.
Physicochemical Properties
| Property | Value |
| CAS Number | 1603845-36-8 |
| Molecular Formula | C₂₂H₂₁N₇O₃ |
| Molecular Weight | 431.45 g/mol |
| Appearance | Light yellow to yellow solid[1] |
| Solubility | Soluble in DMSO[1] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to aromatic protons of the quinazoline and phenyl rings, vinyl protons of the acrylamide group, and aliphatic protons of the piperidine (B6355638) linker. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for aromatic, vinylic, amide, and aliphatic carbons consistent with the proposed structure. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z 432.18, corresponding to the molecular formula. |
Purity Assessment
| Technique | Specification |
| HPLC | Purity >98% |
Biological Activity and Signaling Pathway
HER3 Binding Affinity
The binding affinity of PROTAC HER3-binding moiety 1 to the HER3 kinase domain is a critical parameter for its function. This can be determined using various biophysical techniques.
| Assay | Expected Kd (nM) |
| Isothermal Titration Calorimetry (ITC) | 10-100 |
| Surface Plasmon Resonance (SPR) | 5-50 |
HER3 Signaling Pathway
HER3 is a unique member of the ErbB family as it possesses a catalytically impaired kinase domain. Its signaling is primarily mediated through heterodimerization with other ErbB family members, most notably HER2, or other receptor tyrosine kinases like c-Met. This heterodimerization leads to the phosphorylation of the HER3 cytoplasmic tail, creating docking sites for downstream signaling proteins and activating key pathways such as the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and migration.
Caption: Simplified HER3 signaling pathway.
PROTAC Formation and Mechanism of Action
PROTAC HER3-binding moiety 1 serves as the "warhead" of a HER3-targeting PROTAC. It is connected via a chemical linker to an E3 ligase-binding moiety. The resulting heterobifunctional molecule facilitates the formation of a ternary complex between HER3 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of HER3.
Caption: PROTAC assembly and mechanism of action.
Conclusion
This technical guide provides a comprehensive, albeit partially theoretical, framework for the synthesis and characterization of PROTAC HER3-binding moiety 1. The detailed protocols and characterization data serve as a valuable resource for researchers in the field of targeted protein degradation. Further investigation and optimization of the synthetic route and biological evaluation are encouraged to advance the development of novel HER3-targeting PROTACs for therapeutic applications.
Disclaimer: The detailed experimental protocols for synthesis and the specific quantitative characterization data presented in this document are proposed based on established chemical principles and data for structurally related molecules. They have not been directly extracted from a single, publicly available source detailing the synthesis and characterization of "PROTAC Her3-binding moiety 1". Researchers should use this information as a guide and validate all procedures and results in their own laboratories.
